

# Application Notes and Protocols: BI-4732 in Mouse Models

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## Compound of Interest

Compound Name: BI-4732

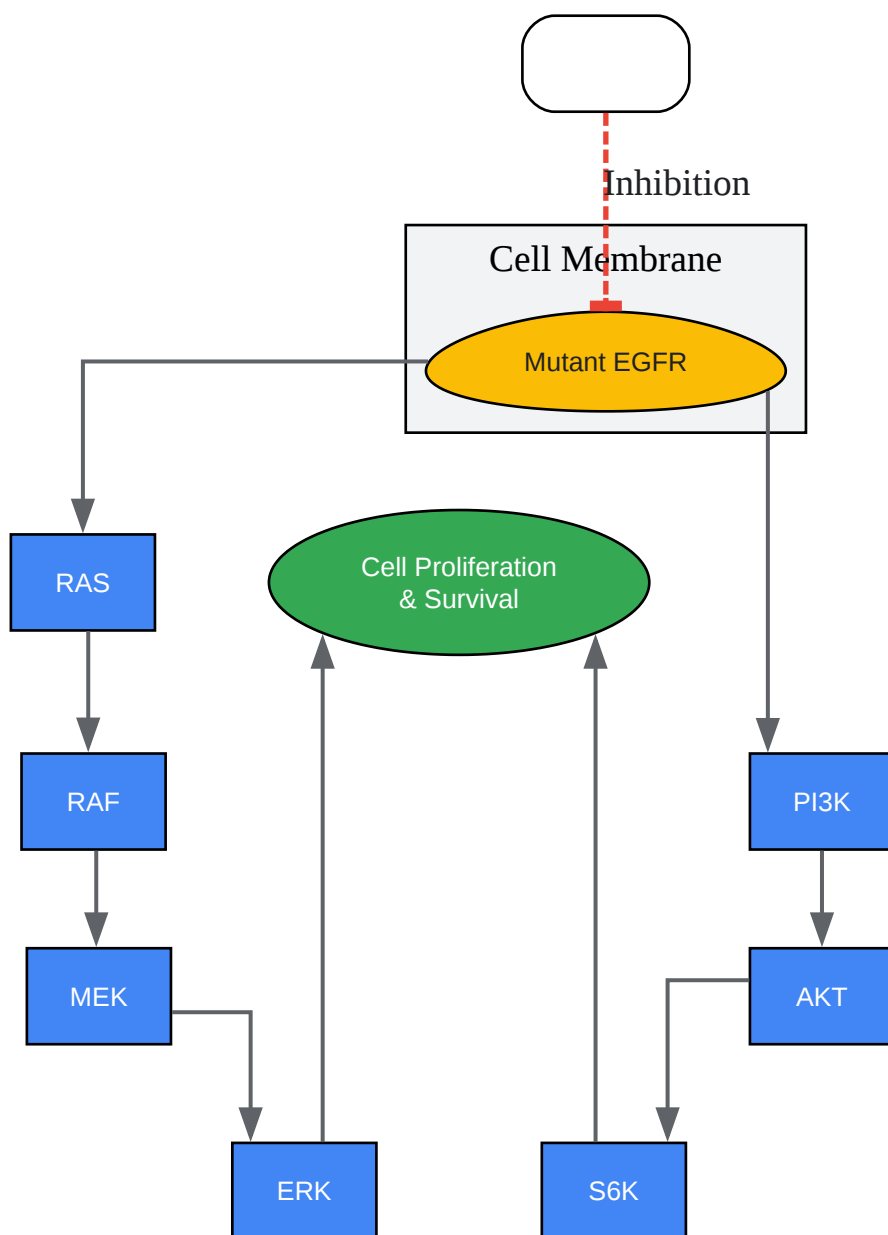
Cat. No.: B12365538

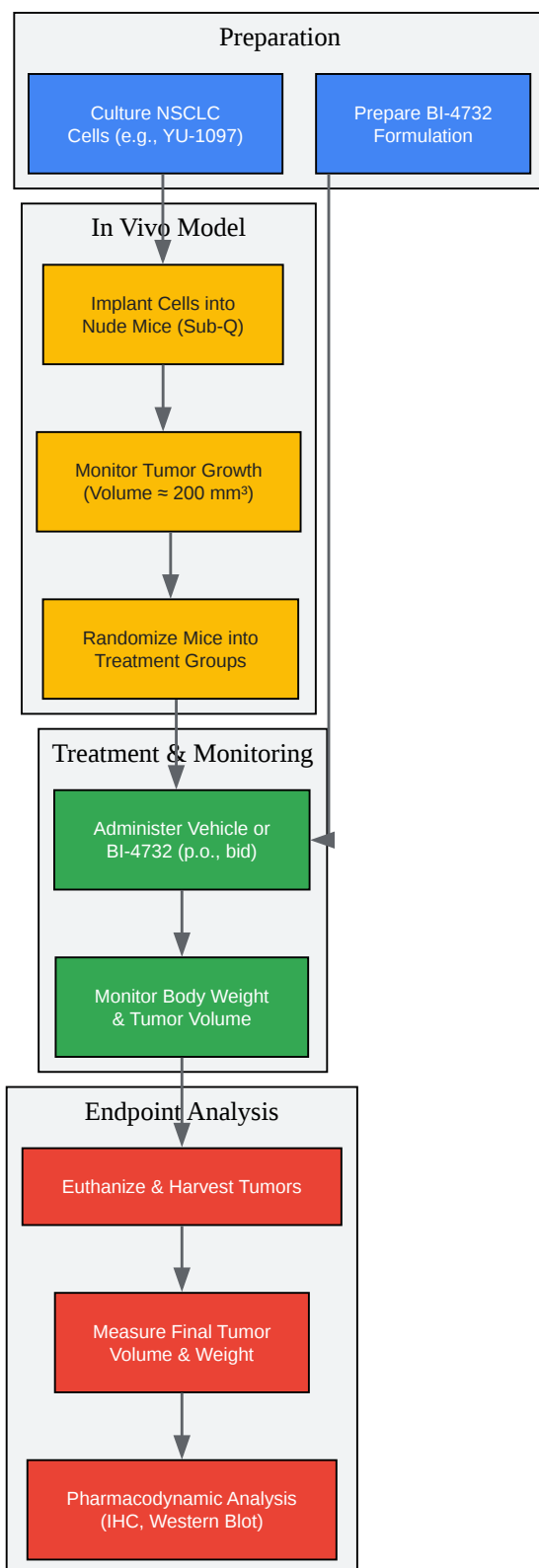
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Audience: Researchers, scientists, and drug development professionals.

**Introduction** **BI-4732** is a novel, orally active, fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is a reversible, ATP-competitive inhibitor that potently targets common EGFR activating mutations (such as exon 19 deletions and L858R), as well as acquired resistance mutations like T790M and C797S, while demonstrating a sparing effect on wild-type EGFR. Notably, **BI-4732** exhibits excellent blood-brain barrier penetration, making it a promising candidate for treating non-small cell lung cancer (NSCLC) with brain metastases. These application notes provide detailed protocols and dosage information for the use of **BI-4732** in preclinical mouse models based on published studies.

**Mechanism of Action and Signaling Pathway** EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands, dimerizes and autophosphorylates, initiating downstream signaling cascades crucial for cell proliferation, survival, and differentiation. Key pathways activated include the RAS-RAF-MEK-ERK and PI3K-AKT pathways. **BI-4732** exerts its antitumor effect by inhibiting EGFR phosphorylation, which in turn downregulates the phosphorylation of key downstream effectors like AKT, ERK, and S6K.





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